molecular formula C14H19NO B13243541 3-{2-Azaspiro[4.4]nonan-4-yl}phenol

3-{2-Azaspiro[4.4]nonan-4-yl}phenol

Katalognummer: B13243541
Molekulargewicht: 217.31 g/mol
InChI-Schlüssel: NUYYUCXDBQSYAQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{2-Azaspiro[4.4]nonan-4-yl}phenol is a chemical compound with the molecular formula C14H19NO and a molecular weight of 217.31 g/mol . It is characterized by a spirocyclic structure, which includes a phenol group and an azaspiro nonane moiety. This compound is primarily used for research purposes in various scientific fields.

Vorbereitungsmethoden

The synthesis of 3-{2-Azaspiro[4.4]nonan-4-yl}phenol involves several steps. One common synthetic route includes the reaction of phenol with a spirocyclic amine under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

3-{2-Azaspiro[4.4]nonan-4-yl}phenol undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

3-{2-Azaspiro[4.4]nonan-4-yl}phenol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-{2-Azaspiro[4.4]nonan-4-yl}phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, influencing their activity. The spirocyclic structure may also play a role in the compound’s binding affinity and specificity towards certain enzymes or receptors .

Vergleich Mit ähnlichen Verbindungen

3-{2-Azaspiro[4.4]nonan-4-yl}phenol can be compared with other spirocyclic compounds, such as:

The uniqueness of this compound lies in its specific combination of the phenol group and the azaspiro nonane moiety, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C14H19NO

Molekulargewicht

217.31 g/mol

IUPAC-Name

3-(2-azaspiro[4.4]nonan-4-yl)phenol

InChI

InChI=1S/C14H19NO/c16-12-5-3-4-11(8-12)13-9-15-10-14(13)6-1-2-7-14/h3-5,8,13,15-16H,1-2,6-7,9-10H2

InChI-Schlüssel

NUYYUCXDBQSYAQ-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2(C1)CNCC2C3=CC(=CC=C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.